Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate
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Overview
Description
Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate is a synthetic organic compound that belongs to the class of benzoates It features a complex structure with a pyridine ring substituted with chlorine and fluorine atoms, an amido group, and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 6-chloro-3-fluoropyridine-2-amine: This can be achieved through the nucleophilic substitution of 2,6-dichloro-3-fluoropyridine with ammonia.
Formation of 4-(6-chloro-3-fluoropyridine-2-amido)benzoic acid: The amine group of 6-chloro-3-fluoropyridine-2-amine reacts with 4-carboxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The carboxylic acid group of 4-(6-chloro-3-fluoropyridine-2-amido)benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate: can be compared with other benzoates and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the propyl ester group, the amido linkage, and the chloro-fluoro substitution on the pyridine ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
propyl 4-[(6-chloro-3-fluoropyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-2-9-23-16(22)10-3-5-11(6-4-10)19-15(21)14-12(18)7-8-13(17)20-14/h3-8H,2,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBEKCQJKWMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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